AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Properties
Product Name
AEG-41174
IUPAC Name
NONE
Solubility
Soluble in DMSO, not in water
Synonyms
AEG41174; AEG 41174; AEG-41174
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adiponectin receptor agonist (KD values are 1.8 and 3.1 μM for AdipoR1 and AdipoR2, respectively). AMPK and PPARα signaling activator. Shows antiobesogenic, antidiabetic and cardioprotective effects in vivo. Orally active. Adiponectin expressed by adipocytes exerts antidiabetic effects by binding to adiponectin receptor (AdipoR)1, which activates AMPK pathways, and AdipoR2, which activates PPARα pathways. AdipoRon is an orally active small molecule AdipoR agonist that binds AdipoR1 and AdipoR2 with KD values of 1.8 and 3.1 µM, respectively. At 50 mg/kg, it acts similarly to adiponectin, activating AMPK and PPARα pathways and reducing insulin resistance and glucose intolerance in wild type mice fed a high-fat diet and in genetically obese db/db mice. Novel agonist of adiponectin receptors AdipoR1 and AdipoR2 AdipoRon is a potent and selective adiponectin receptor agonist. AdipoRon attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings. AdipoRon showed very similar effects to adiponectin in muscle and liver, such as activation of AMPK and PPAR-α pathways, and ameliorated insulin resistance and glucose intolerance in mice fed a high-fat diet. AdipoRon ameliorated diabetes of genetically obese rodent model db/db mice, and prolonged the shortened lifespan of db/db mice on a high-fat diet. AdipoRon may be a promising therapeutic approach for the treatment of obesity-related disease.
ADL-5747, also known as PF-4856881, is an opioid delta receptor agonist potentially for the treatment of pain. ADL-5747 is discontinued (controlled substance).
ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain.
Adjudin is a derivative of ionidamine that inhibits human spermatozoa capacitance, potentially by blocking chloride channels. It inhibits spermatozoa hyperactivated motility and the acrosome reaction and prevents sperm-egg fusion in zona-free hamster eggs. It also disrupts Sertoli-germ cell junctions by increasing tight junction and basal ectoplasmic specialization protein levels, which tightens the cell permeability barrier dose-dependently in vitro. Adjudin (25 and 50 mg/kg) increases testin expression in adult rat testes within one day and depletes spermatids and spermatocytes within 14 days. Under various dosing parameters, adjudin reversibly induces infertility of male rats within 3-7 weeks, which lasts 4-14 weeks, without affecting serum levels of luteinizing hormone (LH), follicle stimulating hormone (FSH), or testosterone. Adjudin also decreases proliferation of SGC-7901, MDA-MB-231, Smmc-7721, and MIA Paca-2 cells (IC50s = 58, 13.8, 72.3, and 52.7 µM, respectively) and induces apoptosis via the caspase-3-dependent pathway. Adjudin, also known as AF-2364, is a drug which is under development as a potential non-hormonal male contraceptive drug, which acts by blocking the production of sperm in the testes, but without affecting testosterone production. It is an analogue of the chemotherapy drug lonidamine, an indazole-carboxylic acid, and further studies continue to be conducted into this family of drugs as possible contraceptives. A study in 2013 indicated that Adjudin, similar to its analogue lonidamine, has properties that inhibit cancer growth by targeting mitochondria and blocking energy metabolism in certain kinds of tumor cells in mice, indicating that it has potential as a drug for cancer therapy.
ADL5859 is a δ-opioid receptor agonist (Ki = 0.84 nM). It is selective for δ-opioid receptors over μ-opioid and κ-opioid receptors exhibiting 32 and 37% inhibition, respectively, in radioligand binding assays when used at a concentration of 10 μM. ADL5859 (3 mg/kg) completely reverses mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) in rats. It also decreases immobility time in the forced swim test in rats, indicating antidepressant-like activity. ADL5859 is discontinued (controlled substance). This product is a potent, orally bioavailable delta opioid receptor agonist for the treatment of pain ( Ki of 0.8 nM ). ADL5859 agonizes δ-opioid receptor with a 1000-fold selectivity than µ- or κ-opioid receptor with Ki of 32 nM and 37 nM, respectively.